methyl 4-formyl-3-(methylsulfanyl)benzoate
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Overview
Description
Methyl 4-formyl-3-(methylsulfanyl)benzoate is an organic compound with the molecular formula C10H10O3S It is a derivative of benzoic acid, featuring a formyl group at the 4-position and a methylsulfanyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-3-(methylsulfanyl)benzoate typically involves the formylation of methyl 3-(methylsulfanyl)benzoate. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to introduce the formyl group at the 4-position of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-3-(methylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Methyl 4-carboxy-3-(methylsulfanyl)benzoate.
Reduction: Methyl 4-(hydroxymethyl)-3-(methylsulfanyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-3-(methylsulfanyl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving formyl and sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of methyl 4-formyl-3-(methylsulfanyl)benzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of a formyl group, altering its reactivity.
Methyl 4-(chlorocarbonyl)benzoate: Features a chlorocarbonyl group, which can undergo different substitution reactions compared to the formyl group.
Uniqueness
Methyl 4-formyl-3-(methylsulfanyl)benzoate is unique due to the presence of both formyl and methylsulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
methyl 4-formyl-3-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)7-3-4-8(6-11)9(5-7)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXSQPOVUIPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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